molecular formula C10H10F2N2O4S B8633928 Thiomorpholine, 4-(2,6-difluoro-4-nitrophenyl)-, 1,1-dioxide CAS No. 383199-90-4

Thiomorpholine, 4-(2,6-difluoro-4-nitrophenyl)-, 1,1-dioxide

Cat. No. B8633928
Key on ui cas rn: 383199-90-4
M. Wt: 292.26 g/mol
InChI Key: BQHWIHSGWDPFRE-UHFFFAOYSA-N
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Patent
US06605609B2

Procedure details

To an autoclave is added the product of example 2 (7.0 kg, 24 moles, 1.0 eq). Raney Nickel (1.4 kg) is activated and suspended in 4 L of THF. The slurry is added to the autoclave followed by additional THF (66 L). The mixture is heated at 40° C. and under 40 psi H2 till completion. The mixture is filtered and the filtrate is directly used in the next step. A small portion of the filtrate is concentrated and recrystallized in isopropanol to give the title compound.
Quantity
7 kg
Type
reactant
Reaction Step One
Quantity
1.4 kg
Type
catalyst
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Name
Quantity
66 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([F:11])[C:3]=1[N:12]1[CH2:17][CH2:16][S:15](=[O:19])(=[O:18])[CH2:14][CH2:13]1>[Ni].C1COCC1>[O:19]=[S:15]1(=[O:18])[CH2:16][CH2:17][N:12]([C:3]2[C:4]([F:11])=[CH:5][C:6]([NH2:8])=[CH:7][C:2]=2[F:1])[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
7 kg
Type
reactant
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCS(CC1)(=O)=O
Step Two
Name
Quantity
1.4 kg
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
66 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The slurry is added to the autoclave
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
A small portion of the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized in isopropanol

Outcomes

Product
Name
Type
product
Smiles
O=S1(CCN(CC1)C1=C(C=C(N)C=C1F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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